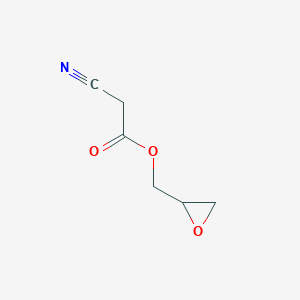

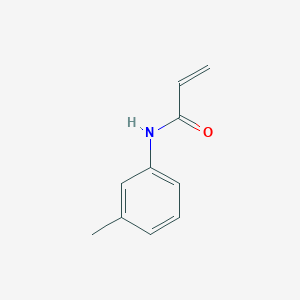

N-(3-甲基苯基)丙-2-烯酰胺

描述

“N-(3-methylphenyl)prop-2-enamide” is a chemical compound . It is an odorless, colorless, and tasteless compound that is highly soluble in water and ethanol.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide was synthesized from Ugi four-component (4C) reaction involving 4(octyloxy)anile, paraformaldehyde, acrylic acid and cyclohexyl isocyanide at ambient conditions for 20 hours .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The N-methyl-3-(4-methylphenyl)prop-2-enamide molecule contains a total of 26 bond(s) .科学研究应用

肌肉松弛和抗炎活性

N-(3-甲基苯基)丙-2-烯酰胺衍生物因其肌肉松弛、抗炎和镇痛特性而受到探索。Musso 等人 (2003) 的一项研究发现了一种具有有效肌肉松弛活性的化合物,同时还具有抗炎和镇痛作用。这种化合物衍生自肉桂酰胺的刚性环状类似物,已进入 I 期临床试验。

抗惊厥和镇痛活性

Gunia-Krzyżak 等人 (2019) 的研究证明了 N-(3-甲基苯基)丙-2-烯酰胺衍生物的抗惊厥和神经保护潜力。这些化合物在癫痫和神经性疼痛模型中显示出有希望的活性。他们的研究表明,这些衍生物可以作为管理神经系统疾病的有效药物。

抗菌和抗真菌活性

Pospíšilová 等人 (2018) 探索了一系列 N-(3-甲基苯基)丙-2-烯酰胺衍生物,它们表现出显着的抗菌和抗真菌活性。这些化合物对各种细菌菌株有效,包括金黄色葡萄球菌和结核分枝杆菌,以及镰刀菌和索罗金双极菌等真菌。

抗疟疾活性

Kos 等人 (2022) 研究了与 N-(3-甲基苯基)丙-2-烯酰胺密切相关的 N-苯基取代肉桂酰胺的抗疟疾潜力。他们的研究重点研究了几种对引起疟疾的寄生虫恶性疟原虫的氯喹敏感菌株显示出疗效的衍生物。

抗炎潜力

Hošek 等人 (2019) 对 N-(3-甲基苯基)丙-2-烯酰胺衍生物的抗炎特性进行了研究。这些化合物显着减弱了脂多糖诱导的 NF-κB 激活,表明它们具有作为抗炎剂的潜力。

杀菌活性

Tian 等人 (2015) 合成了一系列外环烯酰胺,包括 N-(3-甲基苯基)丙-2-烯酰胺的衍生物,并评估了它们的杀菌活性。其中一些化合物对稻瘟菌(一种造成重大农作物损失的病原体)显示出非常好的体外活性。

作用机制

Target of Action

N-(3-methylphenyl)prop-2-enamide has been found to exhibit significant activity against several microbial strains, including Staphylococcus aureus , Mycobacterium tuberculosis , and Bipolaris sorokiniana . These organisms are the primary targets of this compound.

Mode of Action

The compound interacts with these microbial targets, inhibiting their growth and proliferation . It has been found to be particularly effective against biofilm formation of S. aureus , suggesting that it may interfere with the processes involved in biofilm development.

Biochemical Pathways

Its ability to inhibit the growth of various microbes suggests that it likely interferes with essential metabolic pathways within these organisms .

Pharmacokinetics

The compound’s melting point is reported to be 125-1265 °C , which may influence its absorption and distribution within the body

Result of Action

N-(3-methylphenyl)prop-2-enamide exhibits significant antimicrobial activity, with MIC values of 16.58 and 33.71 µM against B. sorokiniana . Additionally, it has been found to have no significant lethal effect on THP-1 cells, suggesting that it may have a favorable safety profile .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of N-(3-methylphenyl)prop-2-enamide. For instance, its melting point of 125-126.5 °C suggests that it may be stable under normal physiological conditions but could be affected by extreme temperatures.

属性

IUPAC Name |

N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-10(12)11-9-6-4-5-8(2)7-9/h3-7H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTJDKMQCXOCHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

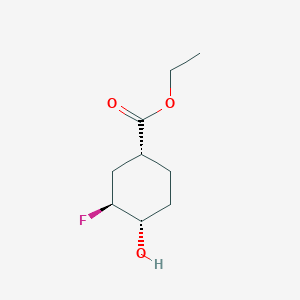

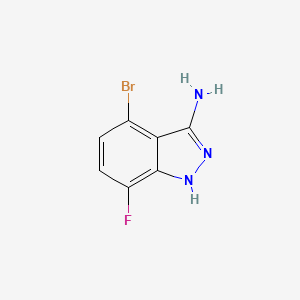

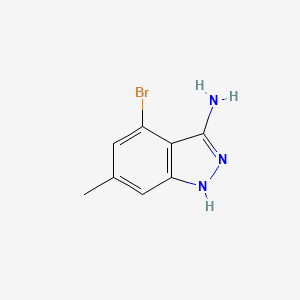

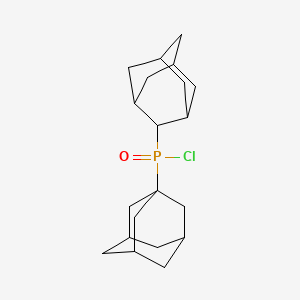

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B3109292.png)

![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)

![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)

![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)